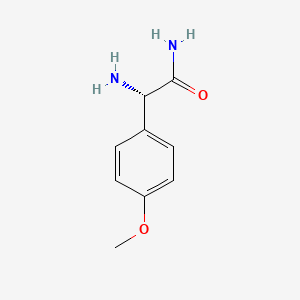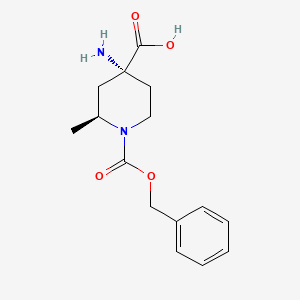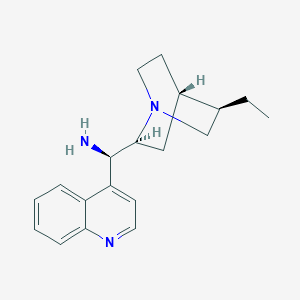
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine” is a complex organic compound with a quinoline nucleus. Quinoline is an aromatic nitrogen-containing heterocyclic compound.
- It has a molecular formula of C₆H₁₅N₂ and a molecular weight of 129.16.
- Quinoline derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic effects .
Preparation Methods
- The synthesis of quinoline derivatives involves various methods. One notable approach is the Skraup synthesis, which utilizes aniline and glycerol as starting materials. Sulfuric acid and an oxidizing agent (such as nitrobenzene) are used to form the quinoline ring .
- Other methods include the Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses .
- Industrial production methods may vary, but these synthetic routes provide access to quinoline derivatives.
Chemical Reactions Analysis
- Quinoline derivatives undergo diverse reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., nitrobenzene), and reducing agents (e.g., zinc dust).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- Quinoline derivatives find applications in various fields:
Medicine: Antimalarial drugs (e.g., mefloquine), anticancer agents, and anti-inflammatory drugs.
Chemistry: As building blocks for more complex molecules.
Industry: Used in the synthesis of dyes and other organic compounds.
Mechanism of Action
- For example, mefloquine (a quinoline derivative) targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects .
- Other quinoline derivatives may have different mechanisms based on their specific molecular targets.
Comparison with Similar Compounds
- Quinoline derivatives are part of a privileged scaffold for drug development. They share similarities with other heterocyclic compounds, such as isoquinolines and pyridines.
- the unique arrangement of the quinoline nucleus in “®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine” sets it apart from related compounds .
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3/t13-,14-,18-,19+/m0/s1 |
InChI Key |
FICGKKWNGWEQKW-KODHJQJWSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
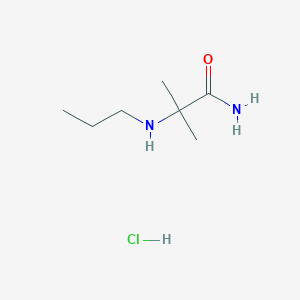
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
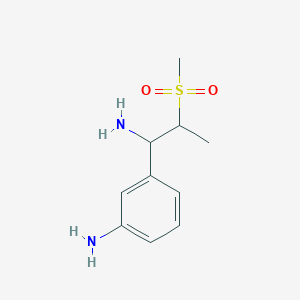
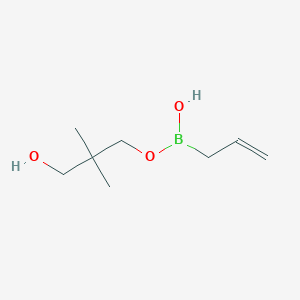

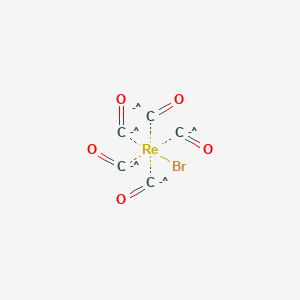
![2-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B13003984.png)
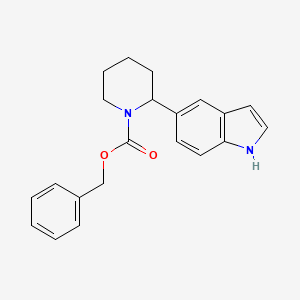

![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)

